molecular formula C10H14ClN5S B5213561 4-chloro-N-prop-2-enyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine

4-chloro-N-prop-2-enyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine

Cat. No.: B5213561
M. Wt: 271.77 g/mol
InChI Key: QSGJBVHJOFGXRX-UHFFFAOYSA-N
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Description

4-chloro-N-prop-2-enyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a chloro group, a prop-2-enyl group, and a thiomorpholine ring attached to the triazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-prop-2-enyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-prop-2-enyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Addition Reactions: The prop-2-enyl group can participate in addition reactions, such as hydrogenation or halogenation.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and bases like sodium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized triazine derivatives.

Scientific Research Applications

4-chloro-N-prop-2-enyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-prop-2-enyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1,3,5-triazine: A precursor in the synthesis of 4-chloro-N-prop-2-enyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine.

    Thiomorpholine Derivatives: Compounds containing the thiomorpholine ring, which may exhibit similar chemical properties.

    Prop-2-enyl Substituted Triazines: Compounds with similar alkylation patterns.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the chloro group, prop-2-enyl group, and thiomorpholine ring in a single molecule makes it a versatile compound for various applications.

Properties

IUPAC Name

4-chloro-N-prop-2-enyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN5S/c1-2-3-12-9-13-8(11)14-10(15-9)16-4-6-17-7-5-16/h2H,1,3-7H2,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGJBVHJOFGXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC(=N1)Cl)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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